![molecular formula C24H21FN2O3 B4014431 1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Compounds like "1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide" belong to a broader class of organic molecules that often have significant biological activity. They are characterized by their complex molecular structures, which include aromatic systems, heterocycles (such as pyrrolidine), and various functional groups (e.g., amides, ethers).
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. Methods like nucleophilic substitution, amidation, and reductive amination are common. For instance, synthesis routes for related compounds often involve the construction of the pyrrolidine ring followed by the introduction of aromatic substituents and functional groups through selective reactions (Penning et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide insights into the molecule's conformation, stereochemistry, and electronic structure, critical for understanding its reactivity and interaction with biological targets (Sharma et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups. For example, the amide linkage might undergo hydrolysis under acidic or basic conditions, while the ether group could be cleaved by strong acids or bases. The presence of fluorine atoms can affect the molecule's electronic properties and reactivity due to the inductive effect (Zhou et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend on the compound's molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations or chemical applications. Compounds with similar structures have been studied for their solubility in organic solvents, melting points, and crystalline forms (Banerjee et al., 2002).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for the compound's applications in synthesis or as a potential pharmaceutical. Studies on related compounds focus on their reactivity patterns, stability under physiological conditions, and interactions with biological macromolecules (Jayarajan et al., 2019).
properties
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-21-8-4-5-9-22(21)26-24(29)18-14-23(28)27(15-18)19-10-12-20(13-11-19)30-16-17-6-2-1-3-7-17/h1-13,18H,14-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBHPUHAXMLCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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